3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid) is a naturally occurring organic acid found in human blood and urine. [, ] It belongs to the class of furan fatty acids and is a metabolite of these acids. [, ] 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is known to accumulate in the blood of patients with renal failure due to its strong binding to albumin. [, , , ] This strong binding makes its removal challenging even with advanced dialysis techniques. [, , , ] In scientific research, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is primarily studied for its potential role as a uremic toxin and its impact on various biological processes in the context of chronic kidney disease. [, , ]
CMPF is synthesized in the human body through the metabolism of omega-3 fatty acids. Upon ingestion of omega-3 supplements, such as Lovaza™, these fatty acids undergo enzymatic transformations that lead to the production of CMPF. The synthesis involves several steps:
Parameters for synthesis and quantification include:
CMPF has a distinct molecular structure characterized by its furan ring and carboxylic acid functional group. The molecular formula is C₁₁H₁₄O₄, with a molecular weight of approximately 210.24 g/mol.
The structural formula can be represented as follows:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure of CMPF by identifying characteristic peaks corresponding to its functional groups.
CMPF participates in various biochemical reactions within the body, particularly those related to lipid metabolism and glucose homeostasis. Some notable reactions include:
The reactions involving CMPF are influenced by factors such as concentration, presence of other metabolites, and cellular environment.
The mechanism by which CMPF exerts its effects on metabolism involves several pathways:
These actions suggest that while CMPF may have beneficial effects on lipid metabolism, it could also contribute to insulin resistance under certain conditions.
Properties such as melting point, boiling point, and specific gravity are essential for understanding its behavior in various applications but are often less documented in primary literature.
CMPF has several scientific applications primarily focused on metabolic health:
CMPF (Chemical Abstracts Service registry number 86879-39-2) belongs to the class of heterocyclic fatty acids characterized by a furan ring system. Its systematic IUPAC name, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid, reflects its distinctive bifunctional structure comprising:
The molecular formula C₁₂H₁₆O₅ confers an exact molecular mass of 240.099775 Da. This dicarboxylic acid structure exhibits moderate lipophilicity (predicted logP ≈ 2.26) and significant hydrogen-bonding capacity (5 hydrogen bond acceptors, 2 hydrogen bond donors), explaining its strong albumin-binding characteristics in circulation [8]. The molecule contains one aromatic ring (furan) and six rotatable bonds, contributing to conformational flexibility. Its topological polar surface area of 87.74 Ų aligns with moderate membrane permeability [8] [10].
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₆O₅ | PubChem [5] [10] |
Exact Mass | 240.099775 Da | LMSD [8] |
Melting Point | >174°C (sublimes) | ChemicalBook [10] |
logP (Predicted) | 2.26 | Lipophilicity estimation [8] |
Hydrogen Bond Donors | 2 | PubChem [5] |
Hydrogen Bond Acceptors | 5 | PubChem [5] |
Topological Polar Surface Area | 87.74 Ų | Computational [8] |
Solubility | Soluble in methanol, DMSO; very slightly soluble in chloroform | Experimental [10] |
Analytically, CMPF is quantified primarily through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques. The characteristic fragmentation pattern in negative ion mode shows predominant transitions at m/z 239.1 → 195.1 and m/z 239.1 → 151.1, corresponding to sequential decarboxylation events. Stable isotope-labeled CMPF-d5 (m/z 244.1 → 200.1) serves as the internal standard for precise quantification in biological matrices [2]. These structural and analytical attributes underpin its reliable measurement in nutritional and clinical studies.
CMPF originates exclusively from exogenous precursors – furan fatty acids (F-acids) found predominantly in marine organisms. Humans lack the enzymatic machinery to synthesize the furan ring de novo, making dietary intake the sole source of CMPF precursors. The metabolic pathway involves:
Source Type | Specific Sources | CMPF Precursors | Metabolic Conversion Efficiency |
---|---|---|---|
Marine Fish | Fatty fish (salmon, mackerel, herring) | F6, F7 furan fatty acids | High (>80% conversion to CMPF) [2] [9] |
Fish Oil Supplements | Omega-3 capsules, cod liver oil | Concentrated furan FA | Very high (5-6x urinary increase) [1] [6] |
Shellfish | Limited sources | Undetermined furan FA | Moderate [9] |
Plant Sources | Trace amounts in certain algae | Minimal furan FA | Negligible [3] |
Human intervention studies demonstrate the direct relationship between fish consumption and circulating CMPF levels. In a 12-week randomized trial, participants consuming three weekly portions of fatty fish exhibited a 2.5-fold increase in plasma CMPF compared to controls with minimal fish intake [2]. Similarly, fish oil supplementation (providing 2.7g EPA and 1.2g DHA daily) for four months significantly elevated plasma CMPF concentrations in older adults [6]. These changes occur without endogenous production, as evidenced by undetectable CMPF in subjects on fish-free diets [2] [7].
The metabolic conversion appears highly efficient, with studies reporting 3-fold serum increases and 5-6-fold urinary increases following sustained fish oil supplementation [1] [6]. Cooking methods influence precursor bioavailability, with high-temperature preparation potentially altering furan fatty acid integrity [9]. Nevertheless, CMPF remains one of the most discriminative metabolites separating high and low fish consumers in metabolomic profiling, highlighting its specificity to marine-derived intake [2] [7].
CMPF has emerged as a robust biomarker for marine omega-3 polyunsaturated fatty acid (n-3 PUFA) consumption due to its exceptional specificity and quantifiable dose-response relationship. Unlike erythrocyte n-3 PUFAs (which reflect longer-term intake), CMPF responds rapidly to dietary changes, making it valuable for intervention studies [1] [2] [6].
Performance Metric | Evidence | Study Details |
---|---|---|
Specificity | Distinguishes fish consumers from non-consumers (AUC >0.90) | Metabolomic profiling [2] [7] |
Sensitivity | 2.5-fold plasma increase after 12-week fish intervention | RCT: 3 fish meals/week vs. controls [2] |
Dose-Response | Linear association with fish portion frequency (r=0.78) | Population cohort (n=1,500) [1] |
Temporal Response | Significant increase within 4 weeks of fish oil supplementation | Intervention trial [6] |
Mediation Effect | Explains 37% of n-3 PUFA's protective effect against diabetes | Mediation analysis [1] |
Validation studies consistently demonstrate strong correlations between CMPF and established n-3 PUFA biomarkers. In the Guangzhou Nutrition and Health Study (n=1,470), each standard deviation increase in baseline serum CMPF corresponded to 0.82 relative risk (95% CI: 0.68-0.99) for incident type 2 diabetes, statistically mediating 37% (P=0.022) of the protective effect attributed to marine n-3 PUFAs [1]. This positions CMPF not merely as an intake marker but as a functional metabolite potentially involved in the mechanistic pathway linking fish consumption to metabolic benefits.
Analytically, modern metabolomic workflows enable precise CMPF quantification. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) platforms identify CMPF as a top discriminative feature in partial least squares discriminant analysis (PLS-DA) models separating fish consumers from non-consumers, with variable importance in projection (VIP) scores exceeding 2.0 [7]. The compound's stability in frozen serum (-80°C) and characteristic fragmentation patterns enhance analytical reproducibility across laboratories [2] [6].
Despite its strengths, interpreting CMPF concentrations requires consideration of interindividual variability in absorption and metabolism. Renal function significantly affects clearance, as CMPF accumulates in chronic kidney disease due to impaired excretion via organic anion transporters [3] [8]. Nevertheless, when contextualized with renal parameters, CMPF remains among the most specific objective indicators of marine n-3 PUFA intake available in nutritional biochemistry.
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6